molecular formula C11H13BrN2 B13253863 6-Bromo-3-tert-butylimidazo[1,2-a]pyridine

6-Bromo-3-tert-butylimidazo[1,2-a]pyridine

Cat. No.: B13253863
M. Wt: 253.14 g/mol
InChI Key: IZLCLSUHMSDRLT-UHFFFAOYSA-N
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Description

6-Bromo-3-tert-butylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-tert-butylimidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various methods, including transition metal catalysis, metal-free oxidation, and photocatalysis . Specific reaction conditions may vary, but common reagents include brominating agents and tert-butyl substituents.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-tert-butylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include brominating agents, oxidizing agents, reducing agents, and radical initiators. Reaction conditions may involve varying temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Bromo-3-tert-butylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, some derivatives of imidazo[1,2-a]pyridine are known to inhibit enzymes or proteins involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-tert-butylimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the tert-butyl group can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for further research and development.

Properties

Molecular Formula

C11H13BrN2

Molecular Weight

253.14 g/mol

IUPAC Name

6-bromo-3-tert-butylimidazo[1,2-a]pyridine

InChI

InChI=1S/C11H13BrN2/c1-11(2,3)9-6-13-10-5-4-8(12)7-14(9)10/h4-7H,1-3H3

InChI Key

IZLCLSUHMSDRLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=C2N1C=C(C=C2)Br

Origin of Product

United States

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